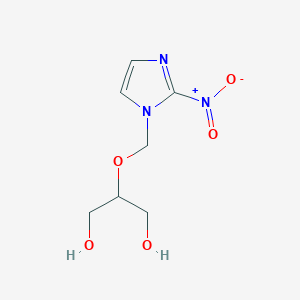

![molecular formula C6H6N4 B040915 Imidazo[1,2-a]pyrazin-8-amine CAS No. 117718-88-4](/img/structure/B40915.png)

Imidazo[1,2-a]pyrazin-8-amine

概要

説明

Imidazo[1,2-a]pyrazin-8-amine is a compound with the molecular weight of 134.14 . It is a versatile scaffold in organic synthesis and drug development . It belongs to the class of organic compounds known as imidazopyrazines, which are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Various synthetic methods have been developed, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazo[1,2-a]pyrazine derivatives .Molecular Structure Analysis

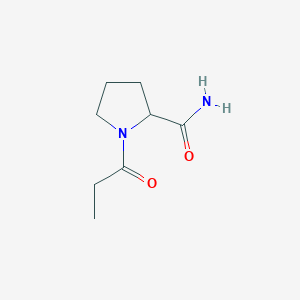

The molecular structure of Imidazo[1,2-a]pyrazin-8-amine is represented by the linear formula C6H6N4 . The InChI code for this compound is 1S/C6H6N4/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H, (H2,7,8) .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine is known for its reactivity and multifarious biological activity . It has been used in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .科学的研究の応用

Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used to create a wide variety of compounds with diverse biological activities .

Antituberculosis Agents

Imidazo[1,2-a]pyrazine analogues have been developed as antituberculosis agents . Some examples of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Applications in Materials Science

This class of aromatic heterocycles has great potential in several research areas, including materials science . It has been used in the development of various materials with unique properties .

Applications in Pharmaceutical Field

Imidazo[1,2-a]pyrazine has wide applications in the pharmaceutical field . It has been used in the development of various drugs with diverse therapeutic effects .

Optoelectronic Devices

Imidazo[1,2-a]pyrazine has been used in the development of optoelectronic devices . These devices have applications in various fields, including telecommunications, computing, and sensing .

Sensors

Imidazo[1,2-a]pyrazine has been used in the development of sensors . These sensors can detect a wide range of physical and chemical stimuli, making them useful in various industries .

Anti-Cancer Drugs

Imidazo[1,2-a]pyrazine has been used in the development of anti-cancer drugs . These drugs have shown promising results in preclinical and clinical trials .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyrazine has been used as emitters for confocal microscopy and imaging . This has applications in biological research, where it allows for the visualization of cellular structures and processes .

Safety and Hazards

Imidazo[1,2-a]pyrazin-8-amine is classified as a dangerous compound. The hazard statement for this compound is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

将来の方向性

Imidazo[1,2-a]pyrazin-8-amine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . Future developments are expected to be based on the pattern and position of the substitution .

Relevant Papers Several papers have been published on Imidazo[1,2-a]pyrazin-8-amine and related compounds. These include studies on the synthesis, reactivity, and biological applications of imidazo[1,2-a]pyrazines , as well as research on the development of new chemosynthetic strategies and drug development . Other papers have focused on the design of new adenosine receptor antagonists , the discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors , and the development of Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core .

作用機序

Target of Action

Imidazo[1,2-a]pyrazin-8-amine has been found to interact with several targets. It has been reported to target Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Mode of Action

It is believed to involve specific interactions with the kinase hinge, driven by aminopyridine hydrogen bondings with ser538 and asp539, and by hydrophobic interaction of trifluoropyridine in the back pocket .

Biochemical Pathways

It is known that cdk2, one of its targets, plays a crucial role in the cell cycle, particularly in the transition from g1 phase to s phase . Therefore, it can be inferred that the compound may affect cell cycle progression.

Pharmacokinetics

It has been reported that a compound with a similar structure, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed good microsomal stability with a half-life of 83 minutes in humans .

Result of Action

Given its interaction with cdk2, it can be inferred that the compound may induce cell cycle arrest, potentially leading to apoptosis in cancer cells .

特性

IUPAC Name |

imidazo[1,2-a]pyrazin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLXZEJRGRNLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437402 | |

| Record name | Imidazo[1,2-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrazin-8-amine | |

CAS RN |

117718-88-4 | |

| Record name | Imidazo[1,2-a]pyrazin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117718-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyrazin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Imidazo[1,2-a]pyrazin-8-amine derivatives interesting for drug discovery?

A1: Imidazo[1,2-a]pyrazin-8-amine derivatives have emerged as promising scaffolds in drug discovery due to their ability to bind to a diverse range of therapeutically relevant targets. For instance, research has demonstrated their potential as inhibitors of Threonine Tyrosine Kinase (TTK) [] and Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) []. These enzymes play critical roles in various disease pathways, making their modulation attractive for therapeutic intervention.

Q2: How do Imidazo[1,2-a]pyrazin-8-amine derivatives interact with TTK?

A2: While the specific binding interactions of Imidazo[1,2-a]pyrazin-8-amine derivatives with TTK are still under investigation, molecular docking simulations have provided valuable insights []. These simulations suggest that the Imidazo[1,2-a]pyrazin-8-amine core might interact with the enzyme's active site, potentially competing with ATP binding or mimicking the substrate binding pose. Further experimental studies, such as X-ray crystallography, could provide a detailed understanding of the binding mode.

Q3: What is the significance of identifying Imidazo[1,2-a]pyrazin-8-amine derivatives as PI4KIIIβ inhibitors?

A3: The discovery of Imidazo[1,2-a]pyrazin-8-amine derivatives, such as 3-(3-fluoro-4-methoxyphenyl)-2-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine, as PI4KIIIβ inhibitors represents a significant development in antiviral research []. PI4KIIIβ is essential for enterovirus replication, and inhibiting this enzyme can effectively disrupt the virus life cycle. This finding highlights the potential of Imidazo[1,2-a]pyrazin-8-amine derivatives as broad-spectrum antiviral agents.

Q4: How does the structure of Imidazo[1,2-a]pyrazin-8-amine derivatives influence their activity?

A4: The structure-activity relationship (SAR) of Imidazo[1,2-a]pyrazin-8-amine derivatives is an active area of research. Studies have shown that modifications to the core structure, particularly at the 2-, 3-, and 8- positions, can significantly affect the compounds' potency and selectivity towards different targets [, , , , ]. For example, introducing bulky substituents at the 2-position might increase the affinity for TTK, while modifications at the 8-position could improve selectivity towards specific adenosine receptor subtypes []. Further research exploring different substituents and their impact on binding affinity, cellular activity, and pharmacokinetic properties is crucial for optimizing these compounds for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

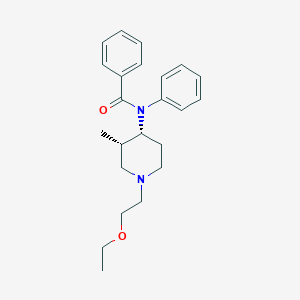

![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)

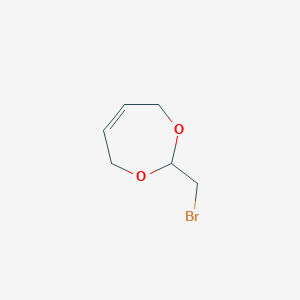

![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)

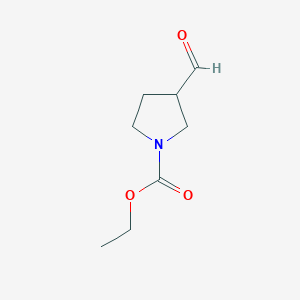

![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)

![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)

![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)